molecular formula C26H32N2O5 B586774 O-Desethyl-O-isopropyl Quinapril CAS No. 955034-25-0

O-Desethyl-O-isopropyl Quinapril

Cat. No.: B586774
CAS No.: 955034-25-0
M. Wt: 452.551
InChI Key: AENRMBPCEXBKLS-OFAXGOBFSA-N
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Description

O-Desethyl-O-isopropyl Quinapril is a derivative of Quinapril, an angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension and heart failure. The compound is identified by the CAS number 955034-25-0 and has the chemical name (3R)-2-[(2S)-2-[[(2S)-1-oxo-4-phenyl-1-propan-2-yloxybutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid .

Preparation Methods

The synthesis of O-Desethyl-O-isopropyl Quinapril involves multiple steps, starting from the parent compound Quinapril. The preparation typically includes the following steps:

    Esterification: The initial step involves the esterification of Quinapril to form the ethyl ester derivative.

    Desethylation: The ethyl ester is then subjected to desethylation to remove the ethyl group.

Industrial production methods for this compound are designed to ensure high purity and yield, often involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

O-Desethyl-O-isopropyl Quinapril undergoes various chemical reactions, including:

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

O-Desethyl-O-isopropyl Quinapril has several scientific research applications:

Mechanism of Action

O-Desethyl-O-isopropyl Quinapril exerts its effects by inhibiting the activity of angiotensin-converting enzyme (ACE). This enzyme catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, the compound reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure. The molecular targets include ACE and the renin-angiotensin-aldosterone system (RAAS) pathways .

Comparison with Similar Compounds

O-Desethyl-O-isopropyl Quinapril is compared with other ACE inhibitors such as:

    Quinapril: The parent compound, used widely in the treatment of hypertension.

    Enalapril: Another ACE inhibitor with a similar mechanism of action but different pharmacokinetic properties.

    Lisinopril: Known for its long duration of action and high bioavailability.

The uniqueness of this compound lies in its specific structural modifications, which may offer distinct pharmacological advantages .

Properties

IUPAC Name

(3R)-2-[(2S)-2-[[(2S)-1-oxo-4-phenyl-1-propan-2-yloxybutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O5/c1-17(2)33-26(32)22(14-13-19-9-5-4-6-10-19)27-18(3)24(29)28-16-21-12-8-7-11-20(21)15-23(28)25(30)31/h4-12,17-18,22-23,27H,13-16H2,1-3H3,(H,30,31)/t18-,22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AENRMBPCEXBKLS-OFAXGOBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CC2=CC=CC=C2C[C@@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747526
Record name (3R)-2-(N-{(2S)-1-Oxo-4-phenyl-1-[(propan-2-yl)oxy]butan-2-yl}-L-alanyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955034-25-0
Record name (3R)-2-(N-{(2S)-1-Oxo-4-phenyl-1-[(propan-2-yl)oxy]butan-2-yl}-L-alanyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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